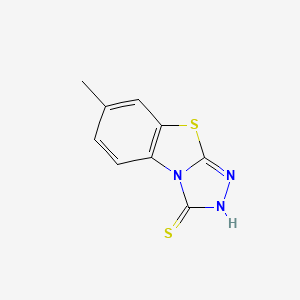
(1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a triazole ring fused with a benzothiazole moiety. The presence of these rings imparts the compound with a range of biological activities, making it a valuable target for drug development and other scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with hydrazine derivatives, followed by cyclization with carbon disulfide. The reaction is usually carried out in the presence of a base such as potassium hydroxide, and the product is isolated through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anti-tubercular agent and is being investigated for its anticancer properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In the context of anticancer activity, the compound may interfere with cell division by targeting specific enzymes involved in DNA replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
Triazole: Another heterocyclic compound with a wide range of applications in medicinal chemistry.
Oxadiazole: Known for its antimicrobial and anticancer properties.
Uniqueness
What sets (1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- apart from these similar compounds is its unique combination of the triazole and benzothiazole rings, which imparts a broader spectrum of biological activities and potential applications. This dual-ring structure enhances its ability to interact with multiple molecular targets, making it a versatile compound in scientific research.
Propiedades
Número CAS |
42438-69-7 |
|---|---|
Fórmula molecular |
C9H7N3S2 |
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
6-methyl-2H-[1,2,4]triazolo[3,4-b][1,3]benzothiazole-1-thione |
InChI |
InChI=1S/C9H7N3S2/c1-5-2-3-6-7(4-5)14-9-11-10-8(13)12(6)9/h2-4H,1H3,(H,10,13) |
Clave InChI |
PNCWBLPFJAQSMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N3C(=S)NN=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


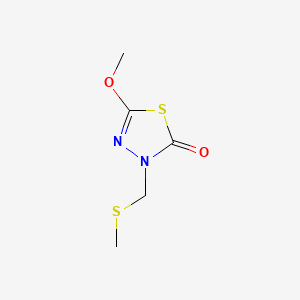
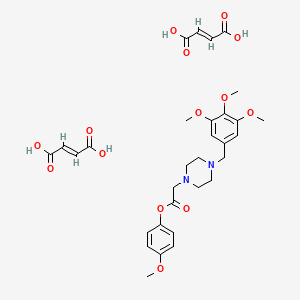
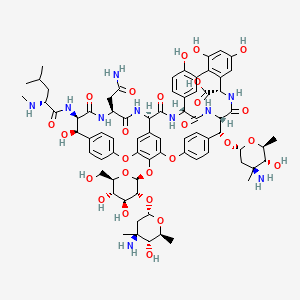
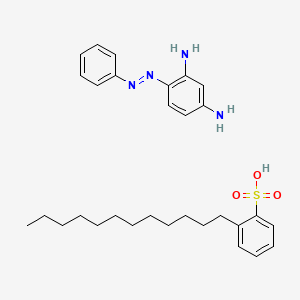

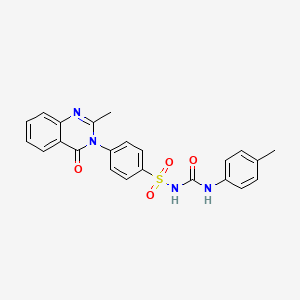
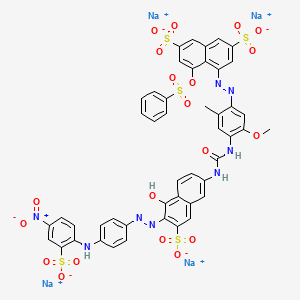
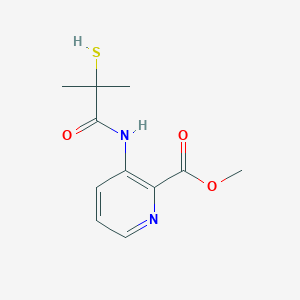
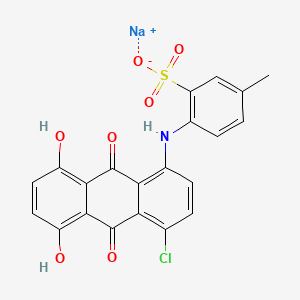

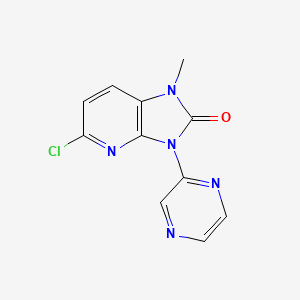
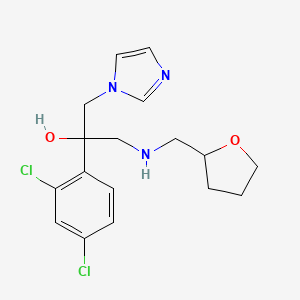
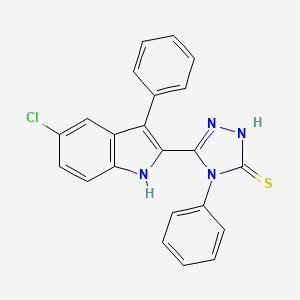
![13-ethyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12763235.png)
